molecular formula C17H11ClN2O3S2 B2776904 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide CAS No. 296266-32-5

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B2776904
CAS No.: 296266-32-5
M. Wt: 390.86
InChI Key: VYYXMVUCNRDQPE-ZROIWOOFSA-N
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Description

N-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a synthetic rhodanine-derivative compound of significant interest in biomedical research, primarily investigated for its potential as a targeted DDX3 helicase inhibitor . The compound's core structure, a 5-benzylidene-4-oxo-2-thioxothiazolidine moiety, is a recognized pharmacophore that confers inhibitory activity against the DEAD-box RNA helicase DDX3, an enzyme playing crucial roles in RNA metabolism and cellular signaling pathways . Researchers value this compound for its utility in probing the biological functions of DDX3, which is implicated in the replication mechanisms of multiple viruses, including HIV and influenza, making it a compelling target for the development of novel antiviral therapeutics . Its mechanism of action involves interacting with the ATPase site of the helicase, thereby disrupting its enzymatic activity and the RNA unwinding processes essential for viral replication and certain cancer proliferation pathways . Beyond virology, DDX3 inhibition is also a relevant strategy in oncology research , as this helicase is overexpressed in various human cancers and is involved in regulating cell cycle progression and tumor growth . The molecular structure integrates a 4-chlorophenyl methylidene group at the 5-position of the thiazolidinone ring and a 2-hydroxybenzamide substituent on the nitrogen, features that are critical for its binding affinity and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation, including analytical data and handling instructions, is available to support your investigative work.

Properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(24)25-14)19-15(22)12-3-1-2-4-13(12)21/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYXMVUCNRDQPE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with rhodanine derivatives, followed by functionalization to yield the desired thiazolidinone structure. The synthetic route often employs various reagents and conditions to optimize yield and purity.

Antibacterial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. In vitro assays revealed that certain analogs exhibit IC50 values between 7.0 to 20.3 µM against various human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells .

Enzyme Inhibition

This compound has been studied for its ability to inhibit several key enzymes. Notably, it shows promise as an inhibitor of serine proteases, which are crucial in various biological processes including viral replication and blood coagulation .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that it can inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-induced models, suggesting a mechanism involving the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 1: Antibacterial Activity

A study conducted by Zvarec et al. demonstrated that a related thiazolidinone exhibited significant antibacterial activity against gram-positive bacteria. The compound was effective at lower concentrations compared to traditional antibiotics, indicating its potential as a new therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of thiazolidinone derivatives, researchers found that specific compounds could effectively induce apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights the therapeutic potential of these compounds in cancer treatment .

Data Summary

Biological Activity Mechanism IC50/MIC Values
AntibacterialInhibition of bacterial growthMIC: 16–32 mg/ml
AnticancerInhibition of cell proliferationIC50: 7.0–20.3 µM
Enzyme InhibitionInhibition of serine proteasesVaries by specific enzyme
Anti-inflammatoryInhibition of NO releaseSignificant reduction noted

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit antimicrobial properties. For instance, compounds similar to N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation. In vitro assays revealed that certain derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with IC50 values ranging from 7.0 to 20.3 µM . These findings suggest potential applications in cancer therapy.

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against serine proteases associated with viral infections like Dengue virus. Inhibitory activity was noted against the NS2B-NS3 protease, highlighting its potential as a therapeutic agent in viral infections .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of Thiazolidinone Core : The initial step typically involves the reaction of appropriate aldehydes with thioketones.
  • Introduction of Chlorophenyl Group : This is achieved through condensation reactions.
  • Final Modifications : Hydroxylation and other functional group modifications are performed to obtain the final product.

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and tested their antiproliferative effects on different cancer cell lines. They found that compounds similar to N-[...]-2-hydroxybenzamide exhibited promising anticancer activity, warranting further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiazolidinone derivatives against gram-positive bacteria. The results indicated that certain compounds showed significant inhibition rates, suggesting their potential use in treating bacterial infections .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-arylidene substituent significantly impacts bioactivity. Key analogues and their differences are summarized below:

Compound Name 5-Substituent N-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 4-Chlorophenyl 2-Hydroxybenzamide 409.87* Antitumor (hypothesized)
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)...] 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide 431.40 Higher polarity (XLogP3 = 3.6)
N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl...] Pyrazolyl-4-chlorophenyl 4-Methylbenzamide 531.99* Structural complexity
2-[(5Z)-5-{[5-(4-Chlorophenyl)-2-furyl...] 5-(4-Chlorophenyl)furyl N-R-acetamide (variable) ~450–500 Antitumor (angiogenesis inhibition)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl... 2-Hydroxybenzylidene Phenyl 327.38 Enzyme inhibition

*Calculated based on molecular formula.

Key Observations :

  • Bioactivity : Analogues with 5-(4-chlorophenyl)furyl substituents (e.g., ) demonstrate antitumor activity via angiogenesis inhibition, suggesting the target compound may share similar mechanisms.
  • Hydrogen Bonding: The 2-hydroxybenzamide group in the target compound provides additional hydrogen-bond donors compared to 4-methylbenzamide (e.g., ) or nitrobenzamide (), which could improve target affinity.

Tautomerism and Spectral Analysis

Rhodanine derivatives exist in thione-thiol tautomeric equilibrium. The target compound’s IR spectrum would lack ν(S–H) bands (~2500–2600 cm⁻¹), confirming the thione form, similar to compounds [7–9] in . The ν(C=S) stretch appears at ~1247–1255 cm⁻¹, aligning with other 2-thioxo-1,3-thiazolidin-4-ones . In contrast, thiol tautomers (e.g., intermediates in ) show ν(S–H) bands and shifted ν(C=S) frequencies.

Crystallographic and Computational Insights

  • Crystal Packing: The (5Z)-5-(2-hydroxybenzylidene) analogue () crystallizes in a monoclinic system with intermolecular O–H···S hydrogen bonds stabilizing the lattice. Similar interactions may occur in the target compound, influencing solubility and stability.
  • Docking Studies : Molecular modeling of 4-chlorophenyl-containing analogues () predicts strong binding to ATP pockets in kinases due to halogen bonding with backbone carbonyls.

Q & A

Q. Answer :

  • Target identification : Use pull-down assays with biotinylated analogs or computational docking (e.g., AutoDock) to predict binding sites .
  • Kinetic analysis : Measure inhibition constants (Ki) for enzyme targets (e.g., COX-2, HDACs) using fluorogenic substrates .
  • Cellular pathway mapping : Perform transcriptomic/proteomic profiling to identify downstream effects (e.g., apoptosis, oxidative stress) .

(Advanced) How does the stereochemistry of the methylidene group (Z-configuration) influence biological activity, and what methods determine its configuration?

Answer :
The Z-configuration is critical for planarity and target binding. Determination methods :

  • NOESY NMR : Detects spatial proximity between the methylidene proton and aromatic protons .
  • X-ray crystallography : Directly visualizes the stereochemistry, as shown for (5Z)-5-(2-hydroxybenzylidene) analogs .
    Impact : Z-isomers often exhibit stronger hydrogen bonding with targets (e.g., kinase active sites) compared to E-isomers .

(Advanced) What in vitro models are appropriate for evaluating the therapeutic potential of this compound?

Q. Answer :

  • Cancer models : Screen against NCI-60 cell lines or patient-derived xenografts (PDX) for antiproliferative effects .
  • Inflammation models : Use LPS-stimulated macrophages to assess COX-2/NF-κB inhibition .
  • Enzyme inhibition : Test against recombinant targets (e.g., carbonic anhydrase IX for anticancer activity) .

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